molecular formula C20H32O3 B12648662 (4-Methoxyphenyl)methyl laurate CAS No. 93980-79-1

(4-Methoxyphenyl)methyl laurate

Cat. No.: B12648662
CAS No.: 93980-79-1
M. Wt: 320.5 g/mol
InChI Key: DRMAPFJISUWUEF-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methyl laurate (CAS Number: 93980-79-1) is a chemical compound with the molecular formula C20H32O3 and a molecular weight of 320.47 g/mol . Its structure is characterized by a laurate (dodecanoate) fatty acid chain linked via an ester bond to a (4-methoxyphenyl)methyl moiety, which can be represented by the SMILES notation: CCCCCCCCCCCC(=O)OCc1ccc(cc1)OC . This ester is of significant interest in biochemical and organic synthesis research. Esters of this nature are frequently employed as substrates in the study of lipase enzymes, which are key catalysts in the hydrolysis, synthesis, and transesterification of fats and oils . Research into microbial lipases, which can catalyze esterification and alcoholysis reactions, is a growing field with applications in the production of biofuels, food processing, and fine chemicals . The presence of the methoxyphenyl group may also make this compound a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and fragrance applications, where such structures are common. As a fatty acid ester, it may also be involved in studies exploring lipid metabolism and signaling . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

93980-79-1

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(4-methoxyphenyl)methyl dodecanoate

InChI

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-20(21)23-17-18-13-15-19(22-2)16-14-18/h13-16H,3-12,17H2,1-2H3

InChI Key

DRMAPFJISUWUEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methoxyphenyl)methyl laurate can be synthesized through an esterification reaction between lauric acid and (4-methoxyphenyl)methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions may include a temperature range of 60-80°C and a reaction time of 2-4 hours to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of (4-Methoxyphenyl)methyl laurate may involve continuous esterification processes using fixed-bed reactors. Catalysts such as Amberlyst 15 can be employed to enhance the reaction efficiency. The process parameters, including temperature, residence time, and feed concentration, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl laurate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-methoxyphenyl)methyl carboxylic acid.

    Reduction: Formation of (4-methoxyphenyl)methyl alcohol.

    Substitution: Formation of various substituted (4-methoxyphenyl)methyl laurate derivatives.

Scientific Research Applications

(4-Methoxyphenyl)methyl laurate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl laurate involves its interaction with biological membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to antimicrobial effects by compromising the integrity of microbial cell membranes. Additionally, the compound’s ester group can undergo hydrolysis to release lauric acid, which has known antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Methyl Laurate (C13H26O2)
  • Structure: A straight-chain ester of lauric acid and methanol.
  • Properties : Found naturally in plant extracts (e.g., Ipomoea batatas leaves, 14.24% in the n-hexane fraction) .
  • Applications : Widely used in fragrances, soaps, and shampoos due to its mild odor and stability .
  • Key Difference : Lacks aromatic or methoxy groups, resulting in lower molecular weight (214.34 g/mol) and higher volatility compared to (4-Methoxyphenyl)methyl laurate.
b) Methyl Cinnamate (C10H10O2)
  • Structure : An aromatic ester with a cinnamoyl group.
  • Properties : Constitutes 14.12% in the same Ipomoea batatas fraction as methyl laurate .
  • Applications : Used in flavorings and perfumes for its sweet, balsamic aroma.
  • Key Difference : The conjugated aromatic system in cinnamate enhances UV stability but reduces hydrophobicity compared to the 4-methoxyphenyl laurate derivative.
c) Methyl 4-Methoxyphenylacetate (C10H12O3)
  • Structure : Features a 4-methoxyphenyl group attached to an acetate chain.
  • Properties : Density = 1.135 g/mL; molar mass = 180.20 g/mol .
  • Applications : Primarily used in chemical synthesis (e.g., pharmaceuticals or agrochemicals).
d) Herbicidal Esters with 4-Methoxyphenyl Substituents
  • Structure : Esters with 4-methoxyphenylmethyl or similar groups (e.g., 4-chlorobenzyl, 3,4,5-trimethoxyphenyl) .
  • Properties: Demonstrated moderate herbicidal activity against rape (Brassica napus) but weak efficacy against barnyard grass (Echinochloa crus-galli) .
Notes:
  • Lipophilicity : The laurate chain in (4-Methoxyphenyl)methyl laurate increases lipid solubility compared to methyl 4-methoxyphenylacetate, which may enhance bioavailability in biological systems.
  • Herbicidal Potential: Analogous 4-methoxyphenyl-substituted esters exhibit selective activity against dicots (e.g., rape), suggesting similar applications for this compound .

Q & A

Q. What are the standard analytical methods for determining the purity of (4-Methoxyphenyl)methyl laurate in research settings?

Methodological Answer: Gas chromatography (GC) with a split injection ratio (50:1) and helium carrier gas (2.0 mL/min) is recommended. Use a polar capillary column to resolve peaks, with methyl undecanoate as an internal standard. System suitability requires a resolution ≥5 between methyl laurate and adjacent peaks . For structural confirmation, supplement with 1^1H/13^13C NMR and FT-IR to verify ester and aromatic methoxy functional groups .

Q. What synthetic routes are commonly employed for the laboratory preparation of (4-Methoxyphenyl)methyl laurate?

Methodological Answer: A two-step approach is typical:

Esterification : React 4-methoxyphenyl methanol with lauric acid under acid catalysis (e.g., H2_2SO4_4) at reflux.

Purification : Use silica gel column chromatography with a hexane/ethyl acetate gradient, followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm product identity via GC-MS and NMR .

Q. How should spectroscopic data be interpreted to distinguish (4-Methoxyphenyl)methyl laurate from structurally similar esters?

Methodological Answer: Key NMR signals include:

  • 1^1H NMR : A singlet at δ ~3.8 ppm (methoxy group on phenyl), triplet at δ ~4.3 ppm (CH2_2 adjacent to ester oxygen), and aromatic protons as a doublet (δ ~6.8–7.2 ppm).
  • 13^13C NMR : Confirm ester carbonyl (~170 ppm) and methoxy carbons (~55 ppm). Compare with spectral libraries of related esters (e.g., methyl laurate) to rule out contaminants .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical thermophysical properties in (4-Methoxyphenyl)methyl laurate mixtures be resolved?

Methodological Answer: Apply the Redlich–Kister equation to model excess properties (e.g., molar volume, refractive index). Calculate deviations between experimental and ideal values, then perform error propagation analysis to identify systematic biases. For example, negative excess refractive indices at low mole fractions may indicate strong intermolecular interactions, requiring adjustments to mixing rules . Statistical validation (e.g., χ2^2 tests) ensures model robustness .

Q. What experimental parameters are critical for studying combustion kinetics of (4-Methoxyphenyl)methyl laurate in shock tube experiments?

Methodological Answer:

  • Conditions : Maintain temperatures between 1026–1388 K and pressures of 3.5–7.0 atm.
  • Equivalence Ratios : Test fuel-rich (Φ = 1.4) to lean (Φ = 0.3) mixtures to map reactivity.
  • Data Validation : Compare ignition delay times with literature mechanisms (e.g., methyl laurate combustion models) and adjust Arrhenius pre-exponential factors to align predictions with experimental data .

Q. How do excess molar volume trends in (4-Methoxyphenyl)methyl laurate + alkane blends inform biodiesel formulation?

Methodological Answer: Measure density and viscosity deviations in binary systems (e.g., with n-octane or ethyl cyclohexane). Negative excess molar volumes suggest volume contraction due to hydrogen bonding, while positive values indicate steric hindrance. These data guide blending ratios to optimize biodiesel cold-flow properties and combustion efficiency .

Q. What strategies mitigate oxidative degradation during long-term stability studies of (4-Methoxyphenyl)methyl laurate?

Methodological Answer:

  • Storage : Use amber vials under inert gas (N2_2) at –20°C to minimize photolysis and hydrolysis.
  • Analysis : Track peroxide formation via iodometric titration and quantify degradation products (e.g., free lauric acid) using HPLC with UV detection at 210 nm .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting literature reports on the melting point of (4-Methoxyphenyl)methyl laurate?

Methodological Answer:

Standardize Methods : Use differential scanning calorimetry (DSC) at a controlled heating rate (e.g., 5°C/min) under N2_2.

Purity Verification : Cross-check via GC (purity ≥98%) and NMR.

Meta-Analysis : Compare DSC data across studies using the same methodology; discrepancies >2°C may indicate polymorphic forms or impurities .

Q. What statistical approaches validate reproducibility in kinetic studies of (4-Methoxyphenyl)methyl laurate hydrolysis?

Methodological Answer:

  • Replicates : Perform triplicate runs under identical conditions (pH, temperature).
  • Error Bars : Calculate 95% confidence intervals for rate constants.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. Use ANOVA to compare batch-to-batch variability .

Methodological Tables

Property Experimental Value Theoretical Model Deviation Reference
Excess Refractive Index (x = 0.2)–0.0012Ideal Mixing Rule–4.5%
Ignition Delay (Φ = 1.0)1.8 msArrhenius Model+12%
Molar Volume (n-octane blend)–0.25 cm³/molRedlich–Kister FitR² = 0.992

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